dimethyl 4-(5-methyl-2-thienyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 4-(5-methyl-2-thienyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-4182849
CAS Number:
Molecular Formula: C19H23NO5S
Molecular Weight: 377.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the provided literature does not discuss specific chemical reactions of "dimethyl 4-(5-methyl-2-thienyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate", some papers describe reactions like hydrolysis of ester groups [, ], oxidation to pyridines [, ], and modifications of substituents to explore structure-activity relationships [, ].

Mechanism of Action

1,4-dihydropyridines are well-known calcium channel antagonists, particularly targeting L-type calcium channels [, ]. They bind to the channel, inhibiting calcium influx into cells, leading to various pharmacological effects like vasodilation and antihypertensive activity [, , , ].

Physical and Chemical Properties Analysis

The physicochemical properties of 1,4-dihydropyridines, like solubility [, ] and lipophilicity [, ], are influenced by the nature of the substituents on the dihydropyridine ring. These properties play a crucial role in their pharmacological activity and bioavailability.

Applications
  • Calcium channel blockers: Used to treat hypertension, angina pectoris, and other cardiovascular conditions [, , , , ].
  • Anticonvulsants: Some DHPs exhibit anticonvulsant activity, but the specific structural features contributing to this activity are still under investigation [, ].

1. Nifedipine * Compound Description: Nifedipine, also known as dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate, is a prominent calcium channel blocker widely recognized for its therapeutic applications in treating hypertension and angina pectoris []. * Relevance: Nifedipine shares the core 1,4-dihydropyridine-3,5-dicarboxylate structure with dimethyl 4-(5-methyl-2-thienyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The variations reside in the substituents at the 1- and 4-positions of the dihydropyridine ring. While nifedipine carries a 2-nitrophenyl group at the 4-position and a simple methyl group at the 1-position, the target compound possesses a 5-methyl-2-thienyl group and a tetrahydro-2-furanylmethyl group at those respective positions. These modifications highlight the exploration of diverse substituents to modulate the pharmacological properties of 1,4-dihydropyridines [, , , , ].

2. Nicardipine * Compound Description: Nicardipine, chemically defined as 2-[benzyl(methyl)amino]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate, represents another notable calcium channel blocker frequently employed in the management of hypertension [].
* Relevance: Belonging to the same 1,4-dihydropyridine-3,5-dicarboxylate class as dimethyl 4-(5-methyl-2-thienyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate, nicardipine exhibits structural variations in its substituents. It features a 3-nitrophenyl group at the 4-position and a 2-[benzyl(methyl)amino]ethyl group at the 3-position, while the target compound has different substituents at these positions []. This underscores the significance of substituent modifications in influencing the pharmacological profile of this class of compounds.

3. Nimodipine * Compound Description: Nimodipine, chemically known as 3-isopropyl 5-methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate, is a calcium channel blocker primarily used to prevent brain damage following subarachnoid hemorrhage [, ]. * Relevance: As a member of the 1,4-dihydropyridine-3,5-dicarboxylate family, nimodipine shares the core structure with dimethyl 4-(5-methyl-2-thienyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The variations lie in the substituents at the 1-, 3-, and 4-positions. Nimodipine possesses a 3-nitrophenyl group at the 4-position, an isopropyl group at the 3-position, and a methyl group at the 1-position. These structural distinctions highlight the impact of varying substituents on the pharmacological activities within this class of compounds [, ].

4. (S)-(+)-2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate Hydrochloride * Compound Description: This compound, designated as (S)-(+)-1 in the source paper, is a dihydropyridine derivative synthesized and investigated for its antihypertensive effects [, ]. It exhibits a potent antihypertensive effect attributed to its (4S)-(+)-enantiomer configuration [, ]. * Relevance: The structure of (S)-(+)-1 shares the central 1,4-dihydropyridine-3,5-dicarboxylate scaffold with dimethyl 4-(5-methyl-2-thienyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Significant differences are evident in the substituents. (S)-(+)-1 incorporates a 3-nitrophenyl group at the 4-position and a complex 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl group at the 3-position, while the target compound features different substituents. These structural modifications emphasize the diverse array of substituents explored to fine-tune the biological activities of 1,4-dihydropyridines.

Properties

Product Name

dimethyl 4-(5-methyl-2-thienyl)-1-(tetrahydro-2-furanylmethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 4-(5-methylthiophen-2-yl)-1-(oxolan-2-ylmethyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C19H23NO5S

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C19H23NO5S/c1-12-6-7-16(26-12)17-14(18(21)23-2)10-20(9-13-5-4-8-25-13)11-15(17)19(22)24-3/h6-7,10-11,13,17H,4-5,8-9H2,1-3H3

InChI Key

XTKOBRUTCSFRCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2C(=CN(C=C2C(=O)OC)CC3CCCO3)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.